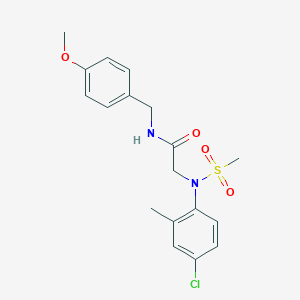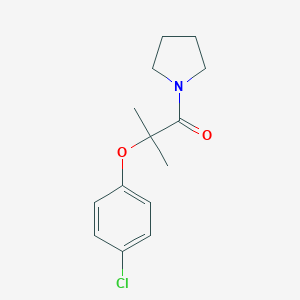![molecular formula C17H16ClN3O2S B258601 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, also known as CTMP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMP is a thienopyridine derivative that acts as a potent inhibitor of protein kinase B (PKB/Akt) signaling pathway.
作用機序
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the translocation of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the downstream signaling events that are regulated by PKB/Akt, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the proliferation and survival of several cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide suppresses tumor growth in mouse models of breast and prostate cancer.
実験室実験の利点と制限
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKB/Akt signaling pathway, making it an ideal tool to study the role of this pathway in various cellular processes. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a small molecule that can be rapidly metabolized and eliminated from the body, which can limit its effectiveness in vivo. Additionally, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
For 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide research include the development of more potent and selective inhibitors of PKB/Akt signaling pathway, exploration of the therapeutic potential of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, and the development of new experimental approaches to study the role of PKB/Akt signaling pathway in various cellular processes.
合成法
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chlorophenylacetonitrile with 2-methylthiophene-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of sodium hydride to yield the final product, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.
科学的研究の応用
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research as a tool to study the PKB/Akt signaling pathway. This pathway plays a crucial role in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been linked to the development of several diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
製品名 |
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
分子式 |
C17H16ClN3O2S |
分子量 |
361.8 g/mol |
IUPAC名 |
3-amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-9-6-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-4-11(18)7-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
InChIキー |
VOUBWPPYTBALCS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)N |
正規SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)

![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)